2-amino-N-(2,6-dimethylphenyl)benzamide

Beschreibung

BenchChem offers high-quality 2-amino-N-(2,6-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2,6-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCJZHSKGUZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357223 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-38-8 |

Source

|

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(2,6-dimethylphenyl)benzamide

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzamide functional group remains a cornerstone of molecular design. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic accessibility has rendered it a privileged scaffold in a multitude of applications. This guide focuses on a particularly intriguing derivative: 2-amino-N-(2,6-dimethylphenyl)benzamide. The strategic placement of an ortho-amino group and a sterically hindered N-aryl substituent bestows upon this molecule a distinct set of chemical properties, making it a valuable intermediate and a pharmacophore of interest. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and key physicochemical characteristics, underpinned by field-proven insights and authoritative references.

Molecular Architecture and Physicochemical Landscape

2-amino-N-(2,6-dimethylphenyl)benzamide (CAS No. 13922-38-8) is a fascinating molecule from a structural standpoint. The core benzamide linkage is flanked by an electron-donating amino group on the benzoyl ring and a sterically demanding 2,6-dimethylphenyl group on the amide nitrogen. This arrangement dictates its three-dimensional conformation and, consequently, its reactivity and intermolecular interactions.

The N-H and C=O groups of the amide bond typically adopt an antiperiplanar conformation, a feature common to many benzanilides. The presence of the two ortho-methyl groups on the N-phenyl ring forces it to be significantly twisted with respect to the plane of the amide linkage, a phenomenon that has been observed in the crystal structures of closely related N-(2,6-dimethylphenyl)benzamides. This steric hindrance can influence the molecule's ability to participate in certain biological interactions and can also affect the rotational barrier around the amide bond.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key computed and, where available, experimental properties of 2-amino-N-(2,6-dimethylphenyl)benzamide.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | PubChem |

| Molecular Weight | 240.30 g/mol | PubChem |

| CAS Number | 13922-38-8 | PubChem |

| XLogP3 (Computed) | 3.4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide: A Practical Approach

The synthesis of N-aryl benzamides can be approached through several well-established methodologies. For the specific case of 2-amino-N-(2,6-dimethylphenyl)benzamide, the reaction of isatoic anhydride with 2,6-dimethylaniline stands out as a highly efficient and atom-economical route. This method avoids the need for pre-functionalization of the aniline or the use of coupling agents, which are often required in traditional amide bond formations.

Recommended Synthetic Protocol: Isatoic Anhydride Route

This protocol is based on established procedures for the synthesis of related aminobenzamides from isatoic anhydride. The reaction proceeds via nucleophilic attack of the aniline on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatoic anhydride (1.0 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as toluene or dioxane. To this suspension, add 2,6-dimethylaniline (1.0 - 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide and confirmed by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-amino-N-(2,6-dimethylphenyl)benzamide as a solid.

Causality Behind Experimental Choices:

-

Isatoic Anhydride as a Precursor: Isatoic anhydride serves as a convenient and stable source of an activated anthranilic acid derivative. Its reaction with amines is driven by the favorable release of carbon dioxide.

-

Choice of Solvent: Toluene and dioxane are often chosen for their relatively high boiling points, which facilitate the decarboxylation step, and their ability to dissolve the reactants.

-

Stoichiometry: A slight excess of the aniline can be used to ensure complete consumption of the isatoic anhydride.

Figure 1: Synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide from isatoic anhydride.

Spectroscopic and Analytical Characterization

The unequivocal identification and purity assessment of 2-amino-N-(2,6-dimethylphenyl)benzamide rely on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra, based on the analysis of its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: The protons on the 2-aminobenzoyl ring will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho and para to the amino group will be shifted upfield due to its electron-donating nature. The protons on the 2,6-dimethylphenyl ring will also resonate in this region, likely as a multiplet.

-

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be concentration and solvent dependent.

-

Amino Protons (NH₂): A broad singlet for the two protons of the primary amino group will be present, likely in the range of δ 4.0-6.0 ppm.

-

Methyl Protons (CH₃): A sharp singlet integrating to six protons, corresponding to the two methyl groups on the N-phenyl ring, will be observed in the upfield region (around δ 2.1-2.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the amino group will be shifted significantly upfield.

-

Methyl Carbons: The carbons of the two methyl groups will give a signal in the upfield region, around δ 18-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3300-3500 | Stretching |

| N-H (Amino) | 3300-3500 (two bands) | Asymmetric and Symmetric Stretching |

| C=O (Amide) | 1640-1680 | Stretching |

| C-N | 1250-1350 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 240. The fragmentation pattern would likely involve cleavage of the amide bond and other characteristic fragmentations of the aromatic rings.

Reactivity and Potential for Further Functionalization

The presence of three key functional moieties—the primary aromatic amine, the secondary amide, and the two aromatic rings—makes 2-amino-N-(2,6-dimethylphenyl)benzamide a versatile building block for the synthesis of more complex molecules.

Reactions of the Amino Group

The primary amino group is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding diamide.

-

Alkylation: Reaction with alkyl halides, although selectivity between the amino and amide nitrogens can be a challenge.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reaction).

-

Cyclization Reactions: The ortho-amino and amide functionalities can participate in intramolecular cyclization reactions to form heterocyclic systems, such as quinazolinones.

Reactions of the Amide Group

The amide group is generally less reactive than the primary amine. However, it can undergo:

-

Hydrolysis: Cleavage of the amide bond under acidic or basic conditions to yield anthranilic acid and 2,6-dimethylaniline.

-

Reduction: Reduction to the corresponding secondary amine using strong reducing agents like lithium aluminum hydride.

Figure 2: Key reactive sites and potential transformations of the title compound.

Biological Significance and Therapeutic Potential

The 2-aminobenzamide scaffold is a well-known pharmacophore, and several of its derivatives have shown promising biological activities. Notably, compounds with this core structure have been investigated for their anticonvulsant and anti-inflammatory properties.

Postulated Mechanism of Action as an Anticonvulsant

While the specific mechanism of action for 2-amino-N-(2,6-dimethylphenyl)benzamide has not been extensively studied, insights can be drawn from related benzamide anticonvulsants. Many anticonvulsant drugs exert their effects by modulating ion channels or enhancing inhibitory neurotransmission. One plausible hypothesis is that 2-amino-N-(2,6-dimethylphenyl)benzamide may act as a blocker of voltage-gated sodium channels. By binding to these channels, it could stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. The lipophilic nature of the 2,6-dimethylphenyl group may facilitate its passage across the blood-brain barrier and its interaction with the hydrophobic regions of the ion channel proteins.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion: A Building Block with Untapped Potential

2-amino-N-(2,6-dimethylphenyl)benzamide is a molecule that, while not extensively characterized in the public domain, holds significant promise as a versatile intermediate and a potential lead compound in drug discovery. Its synthesis is straightforward, and its rich chemical functionality allows for a wide range of further modifications. The insights provided in this guide, drawn from the established chemistry of its constituent parts and closely related analogues, should serve as a valuable resource for researchers looking to explore the potential of this intriguing compound in their own work. The path is now clear for further investigation into its specific biological activities and for its application in the synthesis of novel chemical entities.

References

-

PubChem. (n.d.). 2-amino-N-(2,6-dimethylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Łukasik, E., & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 25(02), 217-220.

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

The Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [Link]

- Gowda, B. T., Tokarčík, M., Kožíšek, J., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2269.

- Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782.

- El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(10), 2639.

- Gowda, B. T., Foro, S., & Fuess, H. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

- Zhang, Q., Li, Y., & Li, D. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(11), 1083.

- Karayianni, V., & Koutentis, P. A. (2015). The reaction of 2-amino-N′-arylbenzamidines with tetracyanoethene reinvestigated: routes to imidazoles, quinazolines and quinolino[2′,3′:4,5]imidazo[1,2-c]quinazoline-8-carbonitrile. RSC Advances, 5(118), 97811-97820.

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

- McNamara, J. O. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S60-S66.

-

ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

-

MDPI. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

-

ResearchGate. (2020). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

ACS Publications. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Retrieved from [Link]

-

PubMed. (2013). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

Future Science. (2011). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to 2-amino-N-(2,6-dimethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2,6-dimethylphenyl)benzamide is a member of the benzamide class of organic compounds, characterized by a carboxamide group attached to a benzene ring.[1] This particular derivative, with its 2-amino and N-(2,6-dimethylphenyl) substitutions, holds significant interest within the fields of medicinal chemistry and drug development. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The structural features of 2-amino-N-(2,6-dimethylphenyl)benzamide, particularly the presence of the amino group and the sterically hindered N-aryl substituent, suggest its potential as a key intermediate in the synthesis of novel bioactive molecules and as a candidate for biological screening.

This technical guide provides a comprehensive overview of 2-amino-N-(2,6-dimethylphenyl)benzamide, including its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and robust analytical methodologies for its characterization and quality control. Furthermore, we will explore its potential applications in drug discovery, drawing upon the established biological activities of structurally related compounds.

Nomenclature and Chemical Identity

-

IUPAC Name: 2-amino-N-(2,6-dimethylphenyl)benzamide[3]

-

Synonyms: (2-aminophenyl)-N-(2,6-dimethylphenyl)carboxamide, Benzamide, 2-amino-N-(2,6-dimethylphenyl)-[3]

-

CAS Number: 13922-38-8[3]

-

ChEMBL ID: CHEMBL38705[3]

-

PubChem CID: 847767[3]

Physicochemical Properties

Experimentally determined physicochemical data for 2-amino-N-(2,6-dimethylphenyl)benzamide is not extensively reported in the literature. However, computational models provide valuable estimates for its key properties.

| Property | Value (Computed) | Source |

| Molecular Formula | C₁₅H₁₆N₂O | PubChem[3] |

| Molecular Weight | 240.30 g/mol | PubChem[3] |

| XLogP3 | 3.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Polar Surface Area | 55.1 Ų | PubChem[3] |

Synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide

The synthesis of 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a primary amine.[1] This method is efficient and proceeds via a well-understood mechanism involving nucleophilic acyl substitution and subsequent ring-opening.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol describes a reliable method for the laboratory-scale synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide.

Materials:

-

Isatoic anhydride (1.0 eq)

-

2,6-Dimethylaniline (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isatoic anhydride (1.0 eq) in glacial acetic acid.

-

Addition of Amine: To the stirred suspension, add 2,6-dimethylaniline (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water with stirring.

-

Isolation of Crude Product: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from aqueous ethanol to yield 2-amino-N-(2,6-dimethylphenyl)benzamide as a solid.

-

Drying: Dry the purified product under vacuum.

Causality and Mechanistic Insights

The choice of glacial acetic acid as the solvent is crucial as it facilitates the reaction without competing as a nucleophile. The reaction proceeds through the nucleophilic attack of the amino group of 2,6-dimethylaniline on one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product. Using a slight excess of the amine ensures the complete consumption of the isatoic anhydride.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-amino-N-(2,6-dimethylphenyl)benzamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-amino-N-(2,6-dimethylphenyl)benzamide.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[4]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 254 nm.[4]

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Rationale for Method Selection: The C18 column provides good retention for the relatively non-polar benzamide derivative. The gradient elution allows for the effective separation of the main compound from potential impurities with different polarities. UV detection at 254 nm is suitable due to the presence of the aromatic rings in the molecule.

HPLC Analysis Workflow Diagram

Caption: Workflow for purity analysis by RP-HPLC.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on both the aminobenzoyl and dimethylphenyl rings. The protons of the two methyl groups on the dimethylphenyl ring would likely appear as a singlet. The amine (NH₂) and amide (NH) protons would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 15 carbon atoms. The carbonyl carbon of the amide group would have a characteristic downfield chemical shift. Distinct signals for the methyl carbons and the various aromatic carbons would also be present.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, typically in the region of 3200-3500 cm⁻¹. A strong absorption band for the C=O stretching of the amide group would be expected around 1650 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.30 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond.

Potential Applications in Drug Development

The structural motifs within 2-amino-N-(2,6-dimethylphenyl)benzamide suggest several avenues for its application in drug discovery.

-

Anticonvulsant Activity: A structurally similar compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, has demonstrated effective anticonvulsant properties in animal models.[5] This suggests that the 2-amino isomer may also possess activity against seizure disorders.

-

Antimicrobial and Antifungal Activity: The 2-aminobenzamide core is a known pharmacophore in compounds with antimicrobial and antifungal properties.[1][6] Therefore, 2-amino-N-(2,6-dimethylphenyl)benzamide is a promising candidate for screening against various bacterial and fungal pathogens.

-

Intermediate for Heterocyclic Synthesis: The 2-amino-N-arylbenzamide structure is a versatile precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, which are known to possess a broad range of pharmacological activities.

Structure-Activity Relationship Concept

Caption: Potential applications based on structural analogs.

Conclusion

2-amino-N-(2,6-dimethylphenyl)benzamide is a compound of significant interest due to its versatile chemical nature and the established pharmacological importance of the benzamide scaffold. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. While experimental data on this specific molecule is limited, the methodologies and insights presented, based on established chemical principles and data from closely related analogs, offer a solid foundation for researchers and scientists working in drug discovery and development. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2008). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2275. [Link]

-

Gowda, B. T., Kožíšek, J., & Tokarčík, M. (2008). N-(2,6-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1299. [Link]

-

Wikipedia contributors. (2023). Benzamide. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 847767, 2-amino-N-(2,6-dimethylphenyl)benzamide. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 194. [Link]

-

Waisser, K., Perina, M., Kuneš, J., & Klimešová, V. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Il Farmaco, 55(11-12), 724-728. [Link]

-

Yang, S., Tian, X. Y., Ma, T. Y., Dai, L., Ren, C. L., Mei, J. C., Liu, X. H., & Tan, C. X. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(17), 3090. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13586-13601. [Link]

-

Orjales, A., Labeaga, L., Corcóstegui, R., & Innerárity, A. (1998). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 41(19), 3591-3596. [Link]

-

Wang, X., et al. (2010). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Chinese Chemical Letters, 21(1), 19-22. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-N-methylbenzamide. In NIST Chemistry WebBook. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 2. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-N-(2,6-dimethylphenyl)benzamide | C15H16N2O | CID 847767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2,6-Dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 13922-38-8 properties and literature

A Technical Guide to 2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS 13922-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-(2,6-dimethylphenyl)benzamide, identified by CAS number 13922-38-8. This document details its physicochemical properties, established synthesis protocols, and explores its significance as a structural motif and building block in medicinal chemistry. The 2-aminobenzamide scaffold is a privileged structure known for its role in the development of various therapeutic agents, particularly as a zinc-binding group in enzyme inhibitors. This guide synthesizes current literature to offer insights into its potential applications, structure-activity relationships, and methodologies for its synthesis and characterization, serving as a vital resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

2-Amino-N-(2,6-dimethylphenyl)benzamide is a derivative of anthranilamide, characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen. This substitution pattern imparts specific steric and electronic properties that are crucial for its chemical reactivity and biological interactions.

Table 1: Core Properties of CAS 13922-38-8

| Property | Value | Source |

|---|---|---|

| CAS Number | 13922-38-8 | [1] |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)benzamide | [1] |

| Molecular Formula | C₁₅H₁₆N₂O | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N | [1] |

| InChIKey | RTNCJZHSKGUZKP-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 2 |[1] |

Synthesis and Manufacturing

The primary and most efficient route for synthesizing 2-aminobenzamide derivatives, including the title compound, involves the reaction of isatoic anhydride with a corresponding primary amine.[2][3] This method is valued for its simplicity and high yields.

General Synthesis Protocol from Isatoic Anhydride

The synthesis involves the nucleophilic attack of the amine on the electrophilic carbonyl of isatoic anhydride, leading to a ring-opening reaction and subsequent decarboxylation to form the final 2-aminobenzamide product.

Step-by-Step Methodology: [2][3][4]

-

Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Amine Addition: Add 2,6-dimethylaniline (1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-N-(2,6-dimethylphenyl)benzamide.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Amino-N-(2,6-dimethylphenyl)benzamide from isatoic anhydride.

Caption: Synthesis workflow for 2-Amino-N-(2,6-dimethylphenyl)benzamide.

Applications in Research and Drug Development

The 2-aminobenzamide scaffold is a cornerstone in medicinal chemistry, primarily due to its role as a "privileged structure."[6] Its derivatives have been investigated for a wide range of therapeutic applications.

Histone Deacetylase (HDAC) Inhibition

The most prominent application of the o-aminobenzamide scaffold is in the design of Histone Deacetylase (HDAC) inhibitors.[6][7] The 2-amino group and the adjacent amide carbonyl form a bidentate chelation site for the zinc ion within the HDAC active site.[8] This interaction is critical for inhibitory activity. While specific studies on CAS 13922-38-8 are not prevalent, its core structure makes it an ideal starting point or fragment for designing novel HDAC inhibitors for oncology.[8]

Anticonvulsant and Other CNS Activities

Benzamide derivatives have been explored for various central nervous system activities, including anticonvulsant properties.[9] Studies on related benzanilides have shown activity in standard seizure models. The structural features of 2-Amino-N-(2,6-dimethylphenyl)benzamide, particularly the substituted phenyl ring, could be modified to explore and optimize activity against CNS targets.[6]

Antimicrobial and Anti-inflammatory Potential

The 2-aminobenzamide core has been incorporated into molecules with demonstrated antimicrobial and anti-inflammatory effects.[2][10] For instance, certain derivatives show potent antifungal activity, sometimes exceeding that of standard drugs like Clotrimazole.[2][3] This suggests that CAS 13922-38-8 could serve as a valuable scaffold for developing new anti-infective or anti-inflammatory agents.

Kinase Inhibition

Benzamide derivatives are also investigated as inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.[7] The structure can be elaborated to interact with the ATP-binding pocket of specific kinases, making it a versatile starting point for kinase inhibitor discovery programs.

Logical Relationship Diagram

The diagram below illustrates the central role of the 2-aminobenzamide scaffold as a precursor for various classes of biologically active agents.

Caption: Role of the 2-aminobenzamide scaffold in developing therapeutic agents.

Safety and Handling

As with any chemical reagent, 2-Amino-N-(2,6-dimethylphenyl)benzamide should be handled in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS 13922-38-8) is a chemically significant compound rooted in the well-established synthetic utility of isatoic anhydride. While direct literature on its specific biological activities is sparse, its core 2-aminobenzamide structure positions it as a highly valuable scaffold in medicinal chemistry. Its potential as a zinc-binding fragment for enzyme inhibitors, particularly HDACs, and as a foundational structure for developing agents targeting the CNS or microbial pathogens, is substantial. This guide provides the foundational knowledge for researchers to leverage this compound as a versatile building block in the rational design of novel, biologically active molecules.

References

-

Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5114-5130. Available at: [Link]

-

Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 95, 493-503. Available at: [Link]

- Google Patents. (2013). Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. CN101973956B.

-

Ricklin, M., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5843-5848. Available at: [Link]

-

PubChem. (n.d.). 2-amino-N-(2,6-dimethylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

-

Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 9(1), 55-67. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

-

LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from [Link]

-

MDPI. (2020). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 25(15), 3500. Available at: [Link]

-

PubChem. (n.d.). Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. US9018393B2.

-

Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-amino-N-(2,6-dimethylphenyl)benzamide | C15H16N2O | CID 847767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-(2,6-dimethylphenyl)benzamide

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 2-amino-N-(2,6-dimethylphenyl)benzamide. While this molecule may serve as a final drug substance or a critical intermediate, the principles and protocols detailed herein are universally applicable to the broader class of aromatic amides in pharmaceutical research. Our approach is grounded in first principles, emphasizing not just the "how" but the "why" behind each experimental design, ensuring a robust and self-validating characterization.

Molecular Overview and Physicochemical Properties

2-amino-N-(2,6-dimethylphenyl)benzamide is an aromatic amide with the structural formula presented below. A foundational understanding of its structure is key to predicting its behavior.

Chemical Structure:

-

IUPAC Name: 2-amino-N-(2,6-dimethylphenyl)benzamide[1]

-

Molecular Formula: C₁₅H₁₆N₂O[1]

-

Molecular Weight: 240.30 g/mol [1]

The molecule possesses a primary aromatic amine (aniline derivative) and a secondary amide linkage. The aniline moiety imparts basic properties, while the amide bond is susceptible to hydrolysis under certain conditions. The two methyl groups on the N-phenyl ring introduce steric hindrance, which can influence both solubility and the rate of chemical reactions at the amide bond.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 240.30 g/mol | PubChem CID 847767[1] |

| XLogP3 | 3.4 | PubChem CID 847767[1] |

| Hydrogen Bond Donors | 2 | PubChem CID 847767 |

| Hydrogen Bond Acceptors | 2 | PubChem CID 847767 |

The computed XLogP3 value of 3.4 suggests that 2-amino-N-(2,6-dimethylphenyl)benzamide is a lipophilic molecule, which may indicate low aqueous solubility.

Analytical Method Development: The Cornerstone of Accurate Measurement

Prior to any solubility or stability assessment, a robust, validated analytical method for the quantification of 2-amino-N-(2,6-dimethylphenyl)benzamide is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for the quantification of aromatic compounds like this benzamide derivative, due to the presence of a chromophore that absorbs ultraviolet light.[2] For higher sensitivity, particularly in the presence of complex matrices or for identifying trace-level degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][3]

Experimental Protocol: HPLC-UV Method Development

This protocol outlines a systematic approach to developing a stability-indicating HPLC method.

-

Instrumentation and Columns:

-

Utilize a standard HPLC system with a UV detector.

-

Screen various C18 and Phenyl-Hexyl columns (e.g., 4.6 mm x 150 mm, 5 µm particle size) to achieve optimal separation.

-

-

Mobile Phase Selection and Optimization:

-

Start with a generic gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Rationale: Acetonitrile is a common organic modifier, and the acidic additive ensures the amine and amide functionalities are protonated, leading to sharper peaks.

-

Adjust the gradient slope and duration to ensure the parent peak is well-resolved from any potential impurities or degradants.

-

-

Wavelength Selection:

-

Determine the UV absorbance maxima of 2-amino-N-(2,6-dimethylphenyl)benzamide by scanning a dilute solution from 200-400 nm. Select the wavelength of maximum absorbance for quantification to ensure the highest sensitivity.

-

-

Method Validation (ICH Q2(R1) Principles):

-

Specificity: Perform forced degradation studies (see Section 4) and demonstrate that the parent peak is resolved from all degradation product peaks.

-

Linearity: Prepare a series of calibration standards over the expected concentration range and confirm a linear relationship between peak area and concentration (r² > 0.999).

-

Accuracy and Precision: Determine the accuracy (% recovery) and precision (% RSD) at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

-

Solubility Determination: A Multipronged Approach

The solubility of a compound is not a single value but is dependent on the nature of the solvent, pH, and temperature. A comprehensive solubility profile is therefore essential.

Thermodynamic Solubility in Aqueous and Organic Solvents

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Solubility Profile

Due to the presence of the basic amino group, the aqueous solubility of 2-amino-N-(2,6-dimethylphenyl)benzamide is expected to be pH-dependent.

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and beyond (e.g., pH 2 to 10).

-

Execute the shake-flask method as described above for each buffer.

-

Plot the measured solubility (on a log scale) against the pH.

-

Rationale: This profile is critical for predicting the compound's dissolution behavior in different regions of the gastrointestinal tract and for selecting appropriate pH conditions for formulations. Molecules with a basic group typically exhibit higher solubility at lower pH due to the formation of the more soluble salt form.

Table 2: Expected Solubility Profile Summary

| Solvent System | Expected Solubility | Rationale |

| Water (pH ~7) | Low | High lipophilicity (XLogP3 = 3.4) and lack of significant charge at neutral pH. |

| Acidic Buffers (pH 1-4) | Higher | Protonation of the primary amine to form a more soluble cationic species. |

| Basic Buffers (pH > 9) | Low | The molecule remains in its neutral, less soluble form. |

| Organic Solvents (e.g., Methanol, DMSO) | High | "Like dissolves like" principle; the organic nature of the compound favors solubility in organic solvents. |

Stability Assessment and Degradation Pathway Elucidation

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability. These studies are crucial for defining storage conditions, shelf-life, and compatible excipients.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for developing stability-indicating analytical methods.[4]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-N-(2,6-dimethylphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-amino-N-(2,6-dimethylphenyl)benzamide (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ).[1] As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as an authoritative resource for researchers, scientists, and drug development professionals, detailing the theoretical basis for spectral features, experimental protocols for data acquisition, and in-depth interpretation of the resulting data.

Introduction

2-amino-N-(2,6-dimethylphenyl)benzamide belongs to the substituted benzamide class of compounds, which are of significant interest due to their wide range of biological activities and applications as precursors in the synthesis of more complex molecules, such as quinazolinones.[2][3][4] Accurate characterization through modern spectroscopic techniques is a critical step in ensuring compound identity and purity. This guide elucidates the characteristic signals in ¹H NMR, ¹³C NMR, and the fragmentation patterns in mass spectrometry that define the unique chemical structure of this molecule.

Molecular Structure and Analysis

The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. The key functional groups—a primary aromatic amine (-NH₂), a secondary amide (-CONH-), and two methyl groups on a phenyl ring—each contribute distinct and predictable features to the NMR and MS spectra.

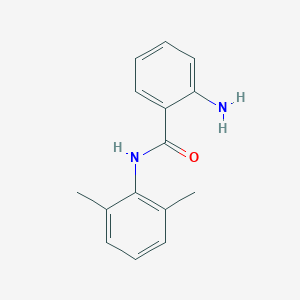

Figure 1: Annotated structure of 2-amino-N-(2,6-dimethylphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The analysis of chemical shifts, signal multiplicities, and integration is fundamental to structural elucidation.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) will shield adjacent protons (shifting them upfield), while the electron-withdrawing amide group (-CONH-) will deshield nearby protons (shifting them downfield).

Causality Behind Expected Shifts:

-

Amide NH (H-N1): This proton is adjacent to a carbonyl group and is expected to be the most downfield signal, often appearing as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.

-

Aromatic Protons (H-C3 to H-C6): The protons on the 2-aminobenzoyl ring form a complex splitting pattern. The -NH₂ group strongly donates electron density, causing the ortho (H-C3) and para (H-C5) protons to appear at a higher field (lower ppm) compared to unsubstituted benzene. The -CONH- group has a deshielding effect.

-

Aromatic Protons (H-C10 to H-C12): The 2,6-dimethylphenyl ring has a plane of symmetry, making the H-C10 and H-C12 protons chemically equivalent. They will appear as a doublet, coupled to H-C11. The H-C11 proton will appear as a triplet.

-

Amino NH₂ (H-N2): These protons typically appear as a broad singlet. The chemical shift can vary significantly based on the solvent's ability to form hydrogen bonds.

-

Methyl CH₃ (H-C14, H-C15): The two methyl groups are chemically equivalent due to the molecule's symmetry and will produce a sharp singlet integrating to 6 protons. Their position ortho to the amide linkage places them in a shielded region, resulting in an upfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-N1 (Amide) | ~9.5 - 10.5 | s (broad) | 1H |

| Aromatic H's | ~6.5 - 7.8 | m | 7H |

| H-N2 (Amino) | ~5.0 - 6.0 | s (broad) | 2H |

| H-C14, H-C15 (Methyl) | ~2.1 - 2.3 | s | 6H |

Note: These are estimated values. Actual experimental values may vary. Data for the closely related N-(2,6-dimethylphenyl)benzamide shows the methyl protons at ~2.24 ppm and the aromatic protons between 7.07-7.89 ppm.[5] The addition of the 2-amino group is expected to shift the protons on that ring upfield.

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Causality Behind Expected Shifts:

-

Carbonyl Carbon (C7): The C=O carbon of the amide is highly deshielded and will appear significantly downfield, typically in the 165-170 ppm range.[6]

-

Aromatic Carbons: The carbon attached to the amino group (C2) will be shifted upfield due to shielding, while the carbon attached to the amide group (C1) will be shifted downfield. The carbons bearing the methyl groups (C9, C13) will also be deshielded.

-

Methyl Carbons (C14, C15): These carbons are the most shielded and will appear furthest upfield, typically below 20 ppm.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C7 (C=O) | ~168 |

| C1, C2, C8, C9, C13 (Quaternary Ar-C) | ~115 - 150 |

| C3, C4, C5, C6, C10, C11, C12 (Ar-CH) | ~116 - 135 |

| C14, C15 (-CH₃) | ~18 - 20 |

Note: Data for the related N-(2,6-dimethylphenyl)benzamide shows the methyl carbons at 18.44 ppm and the carbonyl carbon at 166.00 ppm in CDCl₃.[5] The solvent and the 2-amino substituent will influence the exact shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-amino-N-(2,6-dimethylphenyl)benzamide (C₁₅H₁₆N₂O), the exact mass is 240.1263 Da.[1]

Expected Fragmentation Pattern: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 241.13. Under collision-induced dissociation (CID), the most probable fragmentation pathway involves the cleavage of the amide bond, which is the weakest bond in the backbone.

-

[M+H]⁺ → m/z 121.13: Loss of the neutral 2,6-dimethylaniline molecule (121.18 g/mol ) to form the 2-aminobenzoyl cation.

-

[M+H]⁺ → m/z 120.08: Formation of the protonated 2,6-dimethylaniline fragment following cleavage and proton transfer.

-

m/z 120.08 → m/z 92.05: Loss of carbon monoxide (CO) from the 2-aminobenzoyl cation to form an aminophenyl cation.

Figure 2: Predicted major fragmentation pathway for protonated 2-amino-N-(2,6-dimethylphenyl)benzamide.

Table 3: Predicted Key Mass Fragments (ESI-MS/MS)

| m/z Value | Identity |

|---|---|

| 241.13 | [M+H]⁺ |

| 122.10 | [2,6-dimethylaniline + H]⁺ |

| 120.06 | [2-aminobenzoyl]⁺ |

| 92.05 | [C₆H₆N]⁺ |

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-amino-N-(2,6-dimethylphenyl)benzamide.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it helps in resolving the exchangeable NH protons.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 241.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and match the observed fragment ions to the predicted fragmentation pathway.

Figure 3: General experimental workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive method for the structural characterization of 2-amino-N-(2,6-dimethylphenyl)benzamide. The predictable chemical shifts arising from the distinct electronic environments of the protons and carbons, coupled with the characteristic fragmentation pattern centered on amide bond cleavage, offer a unique spectroscopic fingerprint. This guide provides the foundational knowledge and protocols necessary for researchers to confidently identify and verify the synthesis of this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. RSC. Retrieved from [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Typical proton and C-13 chemical shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [Link]

-

NH2 O purified benzamide, 13C-NMR. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-(2,6-dimethylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. PMC. Retrieved from [Link]

-

R Discovery. (2019, October 31). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-2-methylbenzamide. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, N,N'-1,2-phenylenebis[2-amino-. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. National Center for Biotechnology Information. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023, May 19). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]18_2-Amino-N-2-chloropyridin-3ylbenzamide)

Sources

- 1. 2-amino-N-(2,6-dimethylphenyl)benzamide | C15H16N2O | CID 847767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

The Multifaceted Biological Activities of 2-amino-N-(2,6-dimethylphenyl)benzamide Derivatives: A Technical Guide

This in-depth technical guide explores the diverse biological activities of 2-amino-N-(2,6-dimethylphenyl)benzamide and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its therapeutic potential across a spectrum of diseases. This guide will delve into the anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties of these derivatives, providing detailed experimental protocols, mechanistic insights, and structure-activity relationships for researchers, scientists, and drug development professionals.

Introduction to 2-amino-N-(2,6-dimethylphenyl)benzamide Derivatives

The 2-amino-N-(2,6-dimethylphenyl)benzamide scaffold serves as a versatile backbone for the development of pharmacologically active agents. The core structure, characterized by a benzamide moiety with an amino group at the 2-position and a 2,6-dimethylphenyl group attached to the amide nitrogen, has proven to be a privileged motif in drug discovery. The strategic placement of substituents on this core structure has led to the identification of derivatives with potent and selective biological activities. This guide will systematically explore these activities, providing a comprehensive resource for the scientific community.

Anticonvulsant Activity: Targeting Neuronal Excitability

Derivatives of 2-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated significant promise as anticonvulsant agents, offering potential new avenues for the management of epilepsy.[1]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism underlying the anticonvulsant effects of many benzamide derivatives is the modulation of voltage-gated sodium channels.[1][2][3] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit excessive and synchronized firing, which is driven by the rapid influx of sodium ions.

These derivatives are believed to stabilize the inactive state of the sodium channels, a mechanism shared by several established antiepileptic drugs.[4] By binding to the inactive state, the compounds prevent the channels from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This action effectively limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[1]

Diagram: Proposed Mechanism of Anticonvulsant Activity

Caption: Stabilization of the inactive state of voltage-gated sodium channels.

Experimental Protocol: Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.[5][6][7]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

-

Male albino mice (20-25 g) or male Wistar rats (100-150 g)

-

Electroconvulsometer

-

Corneal electrodes

-

Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. Divide them into control and test groups.

-

Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).[5]

-

Pre-treatment Time: Conduct the MES test at the time of the compound's peak effect, determined through preliminary studies.[5]

-

Electrode Application: Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[7]

-

Induction of Seizure: Place the corneal electrodes on the animal's corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[7]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.[7]

-

Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.[7]

Table 1: Anticonvulsant Activity of Representative Benzamide Derivatives

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3 | [8] |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | Rat | p.o. | 3.9 | [8] |

| (R)-N-benzyl 2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | [8] |

| (R)-N-benzyl 2-acetamido-3-ethoxypropionamide | Rat | p.o. | 19 | [8] |

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Pathway

A significant number of 2-amino-N-(2,6-dimethylphenyl)benzamide derivatives exhibit potent anti-inflammatory and analgesic properties, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the anti-inflammatory and analgesic effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Many N-2-(phenylamino) benzamide derivatives have been investigated as dual inhibitors of COX-2 and other cancer-related targets.[12]

Diagram: Anti-inflammatory and Analgesic Mechanism

Caption: Inhibition of COX enzymes by 2-amino-N-arylbenzamide derivatives.

Experimental Protocols

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[13][14][15][16]

Objective: To measure the reduction in paw edema induced by carrageenan injection following treatment with a test compound.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or digital calipers

-

Test compound and vehicle

Procedure:

-

Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.[16]

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

This is a widely used model for screening peripherally acting analgesics.[17][18][19][20][21]

Objective: To assess the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by acetic acid.

Materials:

-

Male mice (20-25 g)

-

Acetic acid solution (0.6% in distilled water)

-

Test compound and vehicle

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the mice.

-

Induction of Writhing: After a pre-treatment period (e.g., 30 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.[18]

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).[17]

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Certain derivatives of 2-aminobenzamide have shown promising activity against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents.[22][23][24]

Proposed Mechanisms of Action

The antimicrobial mechanisms of these derivatives are still under investigation, but several potential targets have been proposed:

-

Inhibition of FtsZ: Some benzamide derivatives are known to inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation and eventual cell death.[25][26]

-

Zinc-Dependent Mechanism: For some 2-aminobenzimidazole derivatives, a zinc-dependent mechanism has been identified, potentially involving direct zinc chelation, which is crucial for inhibiting and dispersing bacterial biofilms.[27]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Standard methods like broth microdilution and disk diffusion are used to determine the antimicrobial efficacy of new compounds.[25][28][29]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound and standard antibiotics

Procedure (Broth Microdilution):

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.[25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[25]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

Table 2: Antimicrobial Activity of a Representative 2-aminobenzamide Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 (a 2-aminobenzamide derivative) | Aspergillus fumigatus | Potent activity | [22][23] |

| Compound 5 (a 2-aminobenzamide derivative) | Bacillus subtilis | Good activity | [22][23] |

| Compound 5 (a 2-aminobenzamide derivative) | Staphylococcus aureus | Good activity | [22][23] |

Anticancer Activity: Targeting Cancer Cell Proliferation

Emerging evidence suggests that 2-amino-N-arylbenzamide derivatives possess anticancer properties, making them an interesting class of compounds for oncological research.[30]

Proposed Mechanisms of Action

The anticancer activity of these derivatives may be attributed to their ability to interfere with key signaling pathways involved in cancer cell growth and survival:

-

Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives act as HDAC inhibitors. HDACs play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[31][32][33]

-

EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is often dysregulated in various cancers. Some 2-amino-N-methoxybenzamides have been designed as EGFR inhibitors, blocking downstream signaling and inhibiting tumor cell proliferation.[34]

Diagram: Proposed Anticancer Mechanism via HDAC Inhibition

Caption: HDAC inhibition leading to tumor suppressor gene expression and apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[31][35][36]

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and calculate its IC50 value.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.[35]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[35]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[35]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[35]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[36]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[31]

Conclusion and Future Directions

The 2-amino-N-(2,6-dimethylphenyl)benzamide scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticonvulsants, anti-inflammatory and analgesic agents, antimicrobials, and anticancer compounds.

Future research should focus on elucidating the precise molecular mechanisms of action for each biological activity, which will enable the rational design of more potent and selective derivatives. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The multifaceted nature of this chemical class underscores its importance in medicinal chemistry and offers exciting opportunities for the discovery of new drugs to address unmet medical needs.

References

A comprehensive list of references is provided below for further reading and verification.

-

RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

-

Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

-

Bio-protocol. Acetic acid-induced writhing test. [Link]

-

Fehrenbacher, J. C., Vong, L., & Hargreaves, K. M. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (67), e4060. [Link]

-

National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Rogers, S. A., Huigens, R. W., 3rd, & Melander, C. (2009). A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society, 131(29), 9868–9869. [Link]

-